

An In-depth Technical Guide to 1-(2,4,6-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2',4',6'-Trimethoxyacetophenone*

Cat. No.: *B1218526*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4,6-trimethoxyphenyl)ethanone, a key synthetic intermediate and biologically active molecule. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data. Furthermore, it explores its emerging role in drug discovery, particularly focusing on its neuroprotective and anti-inflammatory activities, and presents a putative signaling pathway. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

1-(2,4,6-trimethoxyphenyl)ethanone, also known as **2',4',6'-trimethoxyacetophenone**, is an aromatic ketone characterized by a benzene ring substituted with an acetyl group and three methoxy groups at positions 2, 4, and 6. Its IUPAC name is 1-(2,4,6-trimethoxyphenyl)ethanone[1].

Identifiers and Molecular Structure

Identifier	Value
IUPAC Name	1-(2,4,6-trimethoxyphenyl)ethanone [1]
Synonyms	2',4',6'-Trimethoxyacetophenone, Phloroacetophenone trimethyl ether, O- Methylxanthoxylin [1]
CAS Number	832-58-6 [1]
Molecular Formula	C ₁₁ H ₁₄ O ₄ [1]
Molecular Weight	210.23 g/mol [1]
SMILES	CC(=O)C1=C(C=C(C=C1OC)OC)OC [1]
InChI	InChI=1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3 [1]

Physicochemical Data

Property	Value
Appearance	Solid
Melting Point	98-102 °C
Solubility	Soluble in chloroform.

Synthesis Protocols

The primary synthetic route to 1-(2,4,6-trimethoxyphenyl)ethanone is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 1-(2,4,6-trimethoxyphenyl)ethanone from 1,3,5-trimethoxybenzene and acetyl chloride.

Materials:

- 1,3,5-trimethoxybenzene

- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Concentrated hydrochloric acid (HCl)
- Crushed ice
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0 °C.
- Add acetyl chloride (1.0 eq.) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature below 5 °C.
- Stir the resulting mixture for an additional 20 minutes at 0 °C.
- In a separate flask, dissolve 1,3,5-trimethoxybenzene (1.0 eq.) in anhydrous dichloromethane.
- Add the 1,3,5-trimethoxybenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at or below 0 °C.
- Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

- Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
- The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethanol.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Note: The following are predicted and typical chemical shifts. Actual values may vary based on solvent and experimental conditions.

¹H NMR (CDCl₃):

- δ ~2.5 ppm (s, 3H, -COCH₃)
- δ ~3.8 ppm (s, 9H, 3 x -OCH₃)
- δ ~6.1 ppm (s, 2H, Ar-H)

¹³C NMR (CDCl₃):

- δ ~32 ppm (-COCH₃)
- δ ~55-56 ppm (-OCH₃)
- δ ~90 ppm (Ar-C-H)
- δ ~106 ppm (Ar-C-COCH₃)
- δ ~158-162 ppm (Ar-C-OCH₃)

- $\delta \sim 203$ ppm (C=O)

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2,4,6-trimethoxyphenyl)ethanone would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~2950-2840	C-H stretch (alkane)
~1680-1700	C=O stretch (aryl ketone)
~1600, ~1465	C=C stretch (aromatic ring)
~1250-1020	C-O stretch (aryl ether)

Mass Spectrometry

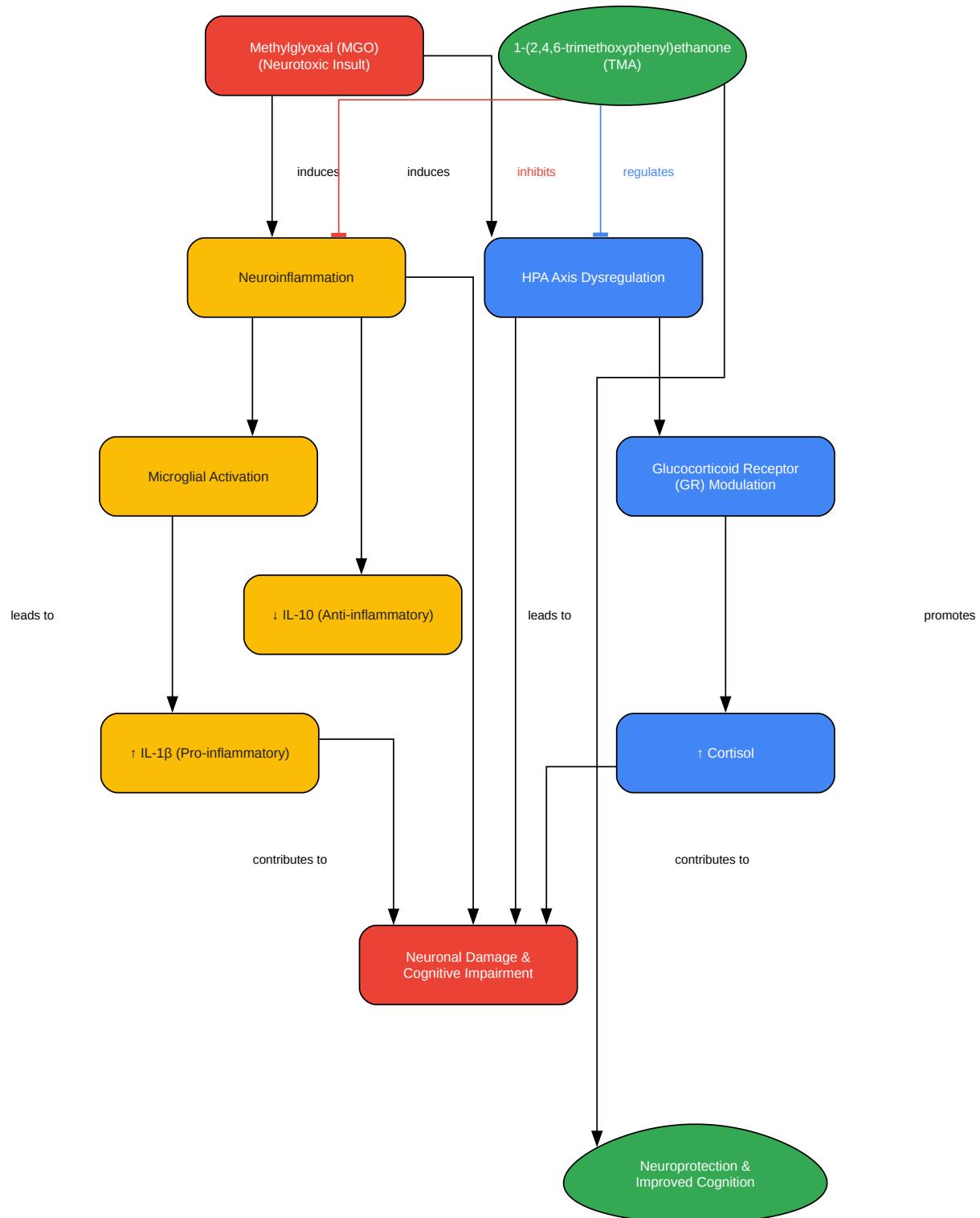
Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule.

m/z	Assignment
210	[M] ⁺ (Molecular ion)
195	[M - CH ₃] ⁺
167	[M - COCH ₃] ⁺
139	[M - COCH ₃ - CO] ⁺

Applications in Drug Development and Biological Activity

1-(2,4,6-trimethoxyphenyl)ethanone serves as a versatile precursor for the synthesis of various biologically active compounds, most notably chalcones, which exhibit a wide range of pharmacological activities including anti-inflammatory and anticancer effects.

Neuroprotective and Anti-inflammatory Effects


Recent studies have highlighted the therapeutic potential of 1-(2,4,6-trimethoxyphenyl)ethanone (referred to as TMA in some literature) in models of neuroinflammation and depressive amnesia. In a mouse model induced by methylglyoxal (MGO), a reactive dicarbonyl species implicated in neurodegenerative diseases, TMA demonstrated significant neuroprotective effects.

The proposed mechanism involves the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and neuroinflammatory pathways. Specifically, TMA was found to:

- Modulate Glucocorticoid Receptor (GR) Expression: TMA treatment was observed to influence the expression of the glucocorticoid receptor, a key regulator of the stress response.
- Reduce Cortisol Levels: Elevated cortisol is a hallmark of stress and is implicated in neuronal damage. TMA was shown to decrease circulating cortisol levels.
- Attenuate Neuroinflammation: TMA treatment led to a reduction in the pro-inflammatory cytokine interleukin-1 β (IL-1 β) and a concurrent increase in the anti-inflammatory cytokine interleukin-10 (IL-10). It also reduced microglial activation, a key event in neuroinflammation.

Putative Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which 1-(2,4,6-trimethoxyphenyl)ethanone may exert its neuroprotective and anti-inflammatory effects.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of 1-(2,4,6-trimethoxyphenyl)ethanone action.

Conclusion

1-(2,4,6-trimethoxyphenyl)ethanone is a valuable chemical entity with well-defined synthetic routes and physicochemical properties. Its role as a precursor to bioactive chalcones is well-established. Emerging research now points towards its intrinsic therapeutic potential, particularly in the realm of neuroprotection and anti-inflammation. The ability of this compound to modulate the HPA axis and key inflammatory cytokines suggests a promising avenue for the development of novel therapeutics for neurodegenerative and stress-related disorders. Further investigation into its mechanism of action and structure-activity relationships is warranted to fully exploit its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethanone, 1-(2,4,6-trimethoxyphenyl)- | C11H14O4 | CID 123089 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2,4,6-trimethoxyphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218526#1-2-4-6-trimethoxyphenyl-ethanone-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com